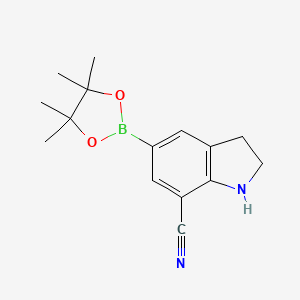
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile is a chemical compound that features a boronic ester group attached to an indoline ring
Preparation Methods
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile typically involves the borylation of an indoline derivative. One common method includes the use of a palladium catalyst to facilitate the coupling of an indoline precursor with bis(pinacolato)diboron under specific reaction conditions . Industrial production methods may involve similar catalytic processes but optimized for larger scale production.
Chemical Reactions Analysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Common reagents for these reactions include palladium catalysts, hydrogen gas for reductions, and oxidizing agents like hydrogen peroxide for oxidations. Major products formed from these reactions include boronic acids, amines, and biaryl compounds.
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile has several applications in scientific research:
Medicine: Research into its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds . This mechanism is crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar compounds include:
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
Compared to these compounds, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-7-carbonitrile is unique due to the presence of both the indoline ring and the nitrile group, which provide additional functionalization options and reactivity.
Properties
Molecular Formula |
C15H19BN2O2 |
|---|---|
Molecular Weight |
270.14 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole-7-carbonitrile |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10-5-6-18-13(10)11(8-12)9-17/h7-8,18H,5-6H2,1-4H3 |
InChI Key |
ZHORCUKOTBEJPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)C#N)NCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


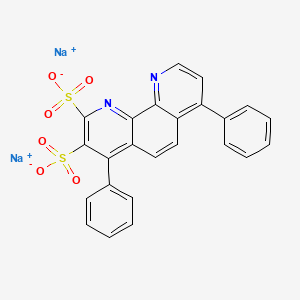
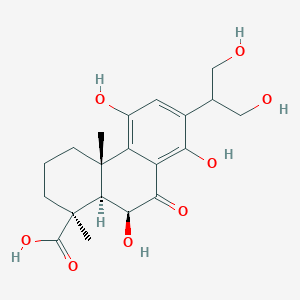
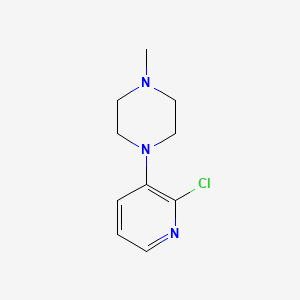
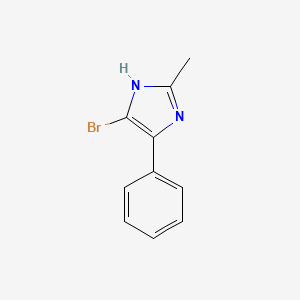
![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[3-hydroxy-4-[(7Z)-5-methyl-2-oxo-1-oxa-3-azacyclohexadec-7-en-3-yl]-1-phenylbutan-2-yl]carbamate](/img/structure/B13022397.png)
![4-Chlorothieno[2,3-d]pyridazine-7-carboxylicacid](/img/structure/B13022405.png)
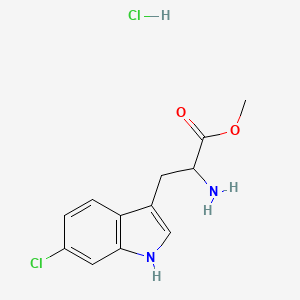
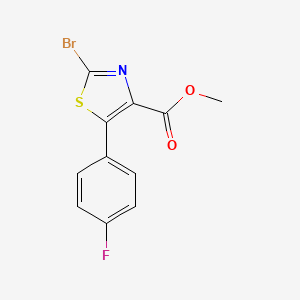
![5-Chloro-3-(ethylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13022432.png)
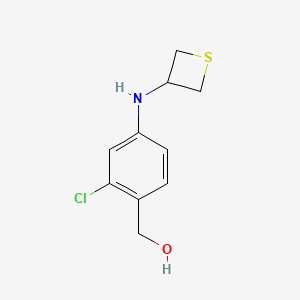
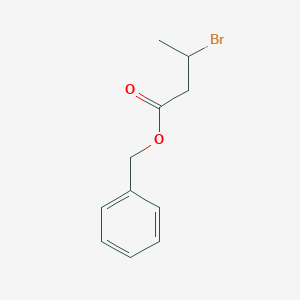
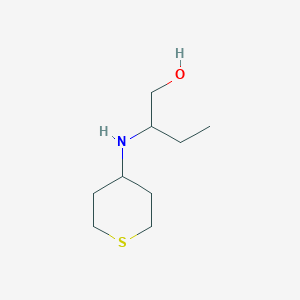
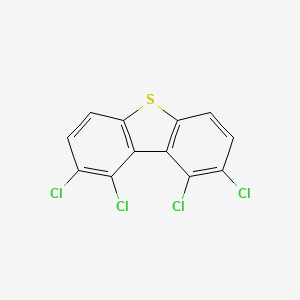
![5-Chloro-2-ethyl-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13022474.png)
